![molecular formula C14H17ClN2O4 B1443571 N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide CAS No. 1365963-83-2](/img/structure/B1443571.png)
N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide
描述
N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide, also known as CPM, is a synthetic compound that has been extensively studied in scientific research. It is a member of the morpholine family of compounds, and is a potent inhibitor of cyclooxygenase-2 (COX-2) enzyme activity. CPM has been studied for its potential therapeutic properties in a variety of diseases, including cancer, inflammation, and pain.
作用机制
The mechanism of action of N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide is based on its ability to inhibit the activity of cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory mediators, such as prostaglandins, which are involved in the inflammatory response. N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide binds to the active site of COX-2, preventing the enzyme from catalyzing the production of pro-inflammatory mediators. This inhibition of COX-2 activity leads to the anti-inflammatory and analgesic effects of N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide.
生化和生理效应
N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide has been found to have anti-cancer effects, as it has been found to inhibit the growth of a variety of cancer cell lines. N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide has also been found to have anti-oxidant and anti-apoptotic effects, as well as to modulate the activity of a variety of enzymes, including phospholipase A2, cyclooxygenase-2, and lipoxygenase.
实验室实验的优点和局限性
The use of N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide in laboratory experiments has a number of advantages. N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide is a highly potent inhibitor of COX-2 activity, and its effects can be easily measured. In addition, N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide is relatively inexpensive and easy to synthesize. However, there are a few limitations to the use of N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide in laboratory experiments. N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide is not water-soluble, so it must be dissolved in an organic solvent before use. In addition, N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide is not stable in aqueous solutions, so it must be stored in an airtight container and used within a few days of synthesis.
未来方向
The potential therapeutic effects of N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide have been widely studied, and there are a number of potential future directions for research. Additional research could focus on the development of N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide-based drugs, as well as the potential use of N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide in combination with other drugs or therapies. Additionally, further research could focus on the effects of N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide on other diseases and conditions, such as neurodegenerative diseases and autoimmune diseases. Finally, further research could focus on the potential mechanisms of action of N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide, as well as its potential side effects and toxicity.
科学研究应用
N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide has been studied for its potential therapeutic properties in a variety of diseases, including cancer, inflammation, and pain. N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators. This inhibition of COX-2 activity has been found to be beneficial in the treatment of inflammation and pain. In addition, N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide has been found to have anti-cancer effects, as it has been found to inhibit the growth of a variety of cancer cell lines.
属性
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4/c15-10-1-3-11(4-2-10)16-13(19)9-12-14(20)17(5-7-18)6-8-21-12/h1-4,12,18H,5-9H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWINASLPSEYTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C(=O)N1CCO)CC(=O)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



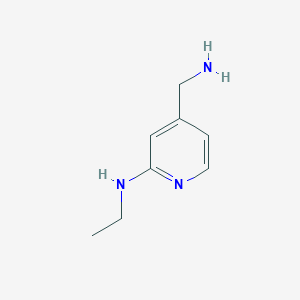
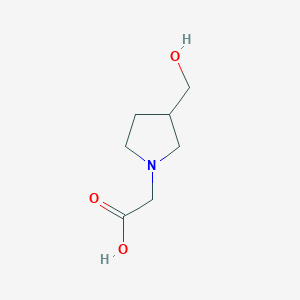

![Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B1443493.png)
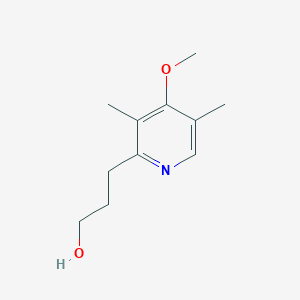
![tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate](/img/structure/B1443496.png)
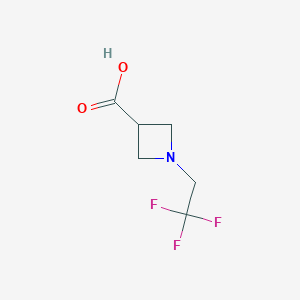
![1-[(3-Bromophenyl)methyl]azetidin-3-ol](/img/structure/B1443501.png)
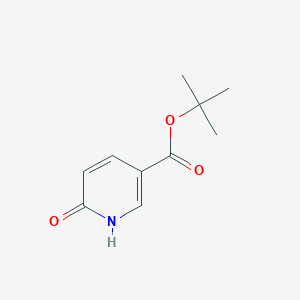
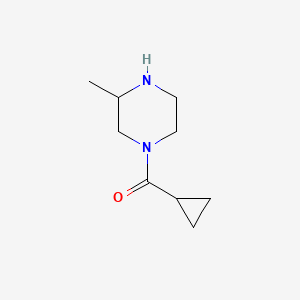
![2-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B1443505.png)
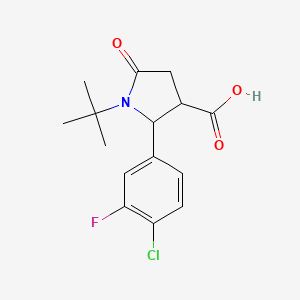
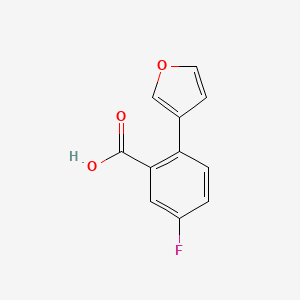
![[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1443509.png)